Methiocarb-Sulfon

Übersicht

Beschreibung

Methiocarb sulfone is a degradation product of methiocarb, a pesticide used in agricultural practices. It is of interest due to its persistence in the environment and potential impact on food safety and environmental health. The degradation process of methiocarb to methiocarb sulfone involves oxidation reactions that convert methiocarb into its sulfoxide and subsequently to the sulfone form (Plácido et al., 2013).

Synthesis Analysis

The synthesis of methiocarb sulfone is primarily through the environmental and biochemical oxidation of methiocarb. Studies have shown that enzymatic reactions in liver microsomes, involving flavin-containing monooxygenase and cytochrome P450-dependent monooxygenases, lead to the stereoselective formation of methiocarb sulfoxide, which can further undergo oxidation to form methiocarb sulfone (Buronfosse et al., 1995).

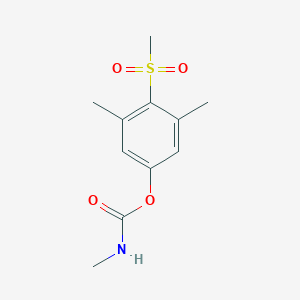

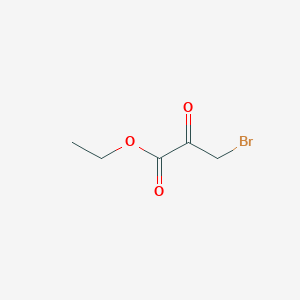

Molecular Structure Analysis

Methiocarb sulfone's molecular structure is characterized by the presence of a sulfone group attached to the methiocarb molecule, altering its physical and chemical properties. The detailed molecular interactions and stereochemistry of methionine sulfoxide reductase enzymes offer insight into the reduction and oxidation mechanisms that could be analogous to the transformations observed for methiocarb and its derivatives (Achilli et al., 2015).

Chemical Reactions and Properties

Methiocarb sulfone demonstrates varied chemical behavior compared to its parent compound, methiocarb. Its formation from methiocarb via oxidation indicates its higher stability and resistance to further chemical changes. This stability is critical in understanding its persistence in the environment and potential bioaccumulation (Tian et al., 2013).

Physical Properties Analysis

The physical properties of methiocarb sulfone, including solubility, volatility, and thermal stability, are essential for understanding its environmental fate and behavior. Research focusing on its detection in bananas and food products highlights the importance of these properties in assessing food safety and environmental risk (Plácido et al., 2013); (Rahman et al., 2017).

Chemical Properties Analysis

The chemical properties of methiocarb sulfone, such as reactivity, degradation pathways, and interaction with biological systems, are crucial for evaluating its impact on ecosystems and human health. Studies on its degradation by free chlorine indicate complex kinetics and potential formation of more toxic byproducts, raising concerns about water treatment processes (Tian et al., 2010).

Wissenschaftliche Forschungsanwendungen

- Anwendungen:

- Saatgutbeizung: Methiocarb und seine weniger toxischen Neonicotinoid-Gegenstücke (z. B. Thiamethoxam, Thiacloprid) wurden als alternative Pestizide für die Saatgutbeizung von Mais zugelassen. Obwohl Methiocarb selbst nicht systemisch ist, wurde sein Hauptmetabolit, Methiocarb-Sulfoxid, unerwartet in Guttations-Tropfen und Blättern von Maispflanzen gefunden, die aus behandelten Samen gewachsen sind. Dies wirft Sicherheitsbedenken auf, da Methiocarb-Sulfoxid für einige Nicht-Zielarten giftiger ist als die Stammverbindung .

- Umweltbelastung: Der großflächige Einsatz von Neonicotinoiden (einschließlich Methiocarb) hat sich auf Honigbienen, wilde Bestäuber, Wasserlebewesen, Vögel, Säugetiere und Menschen ausgewirkt. Obwohl sie als sicherere Methode eingeführt wurden, gelangen systemische Insektizide immer noch in den Boden, das Wasser und die Luft .

- Methodenentwicklung: Forscher haben ein analytisches Protokoll optimiert, das auf QuEChERS-Extraktion/Reinigung und Flüssigchromatographie-Massenspektrometrie basiert, um Methiocarb, seine Metaboliten und andere Neonicotinoide in Pflanzengewebe und Guttations-Tropfen zu identifizieren und zu quantifizieren .

- Überwachung: Methiocarb-Sulfon kann in Umweltproben überwacht werden, um die Expositionsniveaus und potenzielle Risiken zu beurteilen .

- Toxizitätsbewertung: Die Untersuchung der Toxizität von this compound im Vergleich zur Stammverbindung ist entscheidend für das Verständnis seiner ökologischen Auswirkungen. Studien haben gezeigt, dass der Metabolit für Nicht-Zielarten giftiger ist .

Forschung zu Pestiziden und Insektiziden

Analytische Chemie und Nachweis

Umwelttoxikologie

Pflanzenphysiologie und Stoffwechsel

Wirkmechanismus

Target of Action

Methiocarb sulfone primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .

Mode of Action

Methiocarb sulfone acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing the enzyme from breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles and glands .

Biochemical Pathways

The main biochemical pathway affected by methiocarb sulfone involves the cholinergic system . By inhibiting AChE, methiocarb sulfone disrupts the normal function of the cholinergic system, leading to an overstimulation of acetylcholine receptors . This overstimulation can have various downstream effects, depending on the specific tissues and organs involved.

Pharmacokinetics

The pharmacokinetics of methiocarb sulfone involve its absorption, distribution, metabolism, and excretion (ADME) . Methiocarb sulfone is a metabolite of methiocarb, and it has been found in high concentrations in both guttations and leaves of corn plants grown from coated seeds . This suggests that methiocarb sulfone may be systemically distributed within plants

Result of Action

The primary result of methiocarb sulfone’s action is the overstimulation of acetylcholine receptors due to the accumulation of acetylcholine . This overstimulation can lead to a variety of symptoms, depending on the specific tissues and organs affected. In severe cases, it can cause neurotoxic effects .

Action Environment

The action of methiocarb sulfone can be influenced by various environmental factors. For instance, methiocarb sulfone has been found in high concentrations in corn plants grown from coated seeds, suggesting that the compound may be systemically distributed within plants . This systemic distribution could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Methiocarb sulfone is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling Methiocarb sulfone .

Zukünftige Richtungen

As regulations around pesticides continue to evolve, the use of Methiocarb sulfone and related compounds is likely to be impacted . The European Union, for example, has withdrawn approval for Methiocarb as a plant protection product effective 2020 . As such, ongoing research and development in this area is crucial to ensure the availability of effective and safe pesticides.

Eigenschaften

IUPAC Name |

(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBJMKAMQIOAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042138 | |

| Record name | Methiocarb sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2179-25-1 | |

| Record name | Methiocarb sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiocarb sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiocarb sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOCARB SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9FTK96C2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

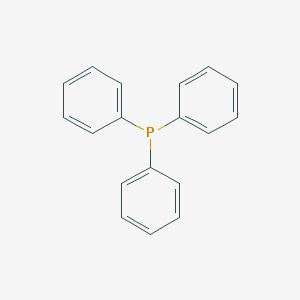

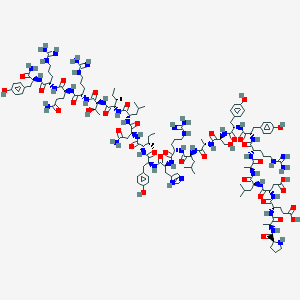

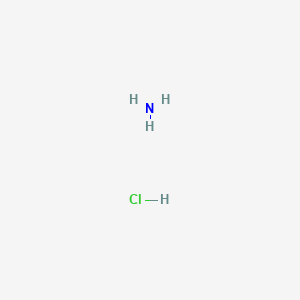

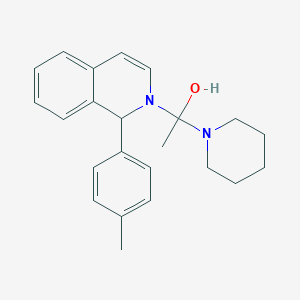

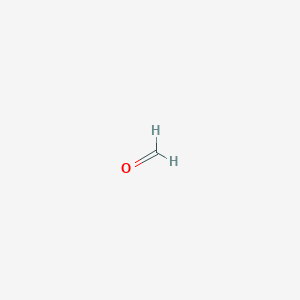

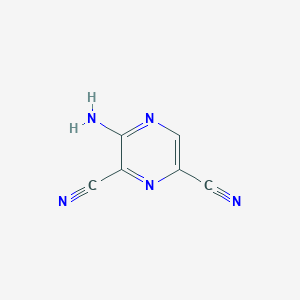

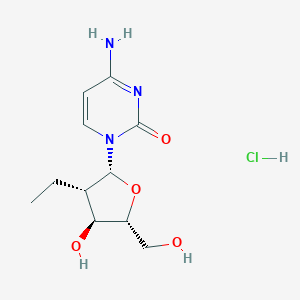

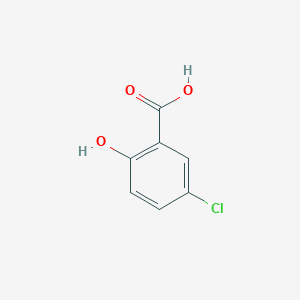

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is methiocarb sulfone formed and what other metabolites are relevant?

A1: Methiocarb sulfone is a metabolite of the insecticide methiocarb. It is formed through a two-step oxidation process. First, methiocarb is oxidized to methiocarb sulfoxide, which can then be further oxidized to methiocarb sulfone. [] This oxidation can be catalyzed by enzymes like flavin-containing monooxygenase (FMO) and specific cytochrome P450 (CYP) isoforms, particularly FMO1, CYP2C19, and CYP1A2 in humans. [] It is noteworthy that the reaction between methiocarb and methiocarb sulfoxide is reversible, with the reduction of the sulfoxide back to methiocarb occurring in the liver cytosol. [] Another important metabolite is methylthio-3,5-xylenol (MX), formed through the hydrolysis of methiocarb. []

Q2: Can you describe the analytical methods used to detect methiocarb sulfone in food and environmental samples?

A2: Several analytical methods have been developed to quantify methiocarb sulfone. In the analysis of banana samples, a QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction procedure followed by liquid chromatography coupled with a photodiode array detector (LC-PAD) is effective. [] For greenhouse crops like cucumbers, peppers, green beans, and tomatoes, a method utilizing dichloromethane extraction followed by gas chromatography with pulsed flame photometric detection (GC-PFPD) has been validated. [, ] Groundwater monitoring often employs automated online solid-phase extraction (SPE) using C18 Empore extraction disks, coupled with liquid chromatography and either UV or post-column fluorescence detection. Confirmation can be achieved through LC coupled with thermospray mass spectrometry using selected-ion monitoring. [] Tandem mass spectrometry is also a valuable tool for quantifying methiocarb sulfone in food products of animal origin. []

Q3: Has methiocarb sulfone been detected in environmental samples, and if so, at what levels?

A3: Yes, methiocarb sulfone has been detected in environmental samples. A study investigating groundwater pollution in an aquifer in the Almeria area of Spain detected methiocarb sulfone alongside its parent compound, methiocarb. [] While this study highlighted the sporadic nature of carbamate pollution, it underlined the importance of including degradation products like methiocarb sulfone in monitoring programs. []

Q4: What is the significance of studying methiocarb sulfone in conjunction with methiocarb?

A5: Studying methiocarb sulfone alongside methiocarb is crucial for several reasons. Firstly, understanding the environmental fate and persistence of methiocarb necessitates analyzing its degradation products, including methiocarb sulfone. [] Secondly, while methiocarb sulfone exhibits reduced activity toward certain nuclear receptors, its presence might still have implications for overall toxicity and long-term effects, particularly concerning its potential bioaccumulation. [] Lastly, comprehensive risk assessments and the establishment of safe exposure levels for methiocarb must consider the potential effects of its metabolites, including methiocarb sulfone. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)